molecular formula C18H18N4O4 B3829303 1,4-bis(1H-benzimidazol-2-yl)-1,2,3,4-butanetetrol CAS No. 10300-57-9

1,4-bis(1H-benzimidazol-2-yl)-1,2,3,4-butanetetrol

Cat. No. B3829303
CAS RN: 10300-57-9
M. Wt: 354.4 g/mol
InChI Key: UGRBLAMMQLLLQF-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can vary greatly depending on the substituents attached to the benzimidazole ring. The benzimidazole ring itself is a bicyclic structure composed of a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with various metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary greatly depending on their structure. They are generally soluble in polar solvents due to the presence of nitrogen atoms in the imidazole ring .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary greatly depending on their structure and the biological target they interact with. Some benzimidazole derivatives are known to bind to DNA grooves and have peroxide mediated DNA-cleavage properties .

Future Directions

Benzimidazole and its derivatives continue to be an area of interest in various fields such as medicinal chemistry, due to their wide range of biological activities . Future research may focus on the synthesis of new benzimidazole derivatives and the exploration of their biological activities.

properties

IUPAC Name

1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-13(15(25)17-19-9-5-1-2-6-10(9)20-17)14(24)16(26)18-21-11-7-3-4-8-12(11)22-18/h1-8,13-16,23-26H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRBLAMMQLLLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C3=NC4=CC=CC=C4N3)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308022
Record name 1,4-Bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731402
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol

CAS RN

10300-57-9
Record name NSC201462
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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